2-bromo-N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a bromo group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole-2-thiol reacts with 2-ethoxyphenyl isocyanate.
Formation of the Benzamide Core: The final step involves the coupling of the substituted thiadiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-BROMO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of advanced materials with specific electronic properties, such as organic semiconductors.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-(2-ETHOXYPHENYL)BENZAMIDE: Similar structure but lacks the thiadiazole ring, resulting in different chemical properties and applications.
5-BROMO-N-(2-ETHOXYPHENYL)-2-FLUOROBENZAMIDE: Contains a fluorine atom instead of the thiadiazole ring, leading to variations in reactivity and biological activity.
Uniqueness
2-BROMO-N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and potential biological activities not found in its analogs.
Properties
Molecular Formula |
C19H17BrN4O3S2 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-bromo-N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H17BrN4O3S2/c1-2-27-15-10-6-5-9-14(15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-7-3-4-8-13(12)20/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
MHNJCAQBXMMDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.